3,3'-Dithiobis(1H-1,2,4-triazole) 3,3'-Dithiobis(1H-1,2,4-triazole)
Brand Name: Vulcanchem
CAS No.: 14804-01-4
VCID: VC20968167
InChI: InChI=1S/C4H4N6S2/c1-5-3(9-7-1)11-12-4-6-2-8-10-4/h1-2H,(H,5,7,9)(H,6,8,10)
SMILES: C1=NNC(=N1)SSC2=NC=NN2
Molecular Formula: C4H4N6S2
Molecular Weight: 200.3 g/mol

3,3'-Dithiobis(1H-1,2,4-triazole)

CAS No.: 14804-01-4

Cat. No.: VC20968167

Molecular Formula: C4H4N6S2

Molecular Weight: 200.3 g/mol

* For research use only. Not for human or veterinary use.

3,3'-Dithiobis(1H-1,2,4-triazole) - 14804-01-4

Specification

CAS No. 14804-01-4
Molecular Formula C4H4N6S2
Molecular Weight 200.3 g/mol
IUPAC Name 5-(1H-1,2,4-triazol-5-yldisulfanyl)-1H-1,2,4-triazole
Standard InChI InChI=1S/C4H4N6S2/c1-5-3(9-7-1)11-12-4-6-2-8-10-4/h1-2H,(H,5,7,9)(H,6,8,10)
Standard InChI Key QDQRBNVXOJWPIJ-UHFFFAOYSA-N
SMILES C1=NNC(=N1)SSC2=NC=NN2
Canonical SMILES C1=NNC(=N1)SSC2=NC=NN2

Introduction

Chemical Identity and Structural Properties

3,3'-Dithiobis(1H-1,2,4-triazole) is identified by CAS registry number 14804-01-4 and possesses distinctive structural characteristics that contribute to its chemical behavior and applications. The compound's molecular structure consists of two 1,2,4-triazole rings connected via a disulfide (-S-S-) bridge, creating a symmetrical molecule with rich coordination potential.

Nomenclature and Chemical Identification

The compound is known by several synonyms in scientific literature:

  • 5,5′-Dithiobis[1H-1,2,4-triazole]

  • s-Triazole, 3,3′-dithiobis-

  • 1H-1,2,4-Triazole, 5,5′-dithiobis-

  • Bis(1,2,4-triazol-3-yl) disulfide

  • 1H-1,2,4-Triazole, 3,3′-dithiobis-

Molecular Composition and Structural Data

The compound's structural properties are summarized in Table 1:

PropertyValue
Molecular FormulaC₄H₄N₆S₂
Molecular Weight200.24 g/mol
InChIInChI=1S/C4H4N6S2/c1-5-3(9-7-1)11-12-4-6-2-8-10-4/h1-2H,(H,5,7,9)(H,6,8,10)
InChI KeyQDQRBNVXOJWPIJ-UHFFFAOYSA-N
SMILESN=1N=C(SSC2=NN=CN2)NC1

Each 1,2,4-triazole unit that comprises part of the molecule is a five-membered ring containing three nitrogen atoms and two carbon atoms. The parent 1H-1,2,4-triazole has a molecular formula of C₂H₃N₃ and a molecular weight of 69.0653 g/mol . The disulfide linkage between the two triazole units is responsible for many of the compound's distinctive properties, including its ability to participate in redox reactions and coordination chemistry.

Physicochemical Properties

The physicochemical properties of 3,3'-Dithiobis(1H-1,2,4-triazole) are influenced by both the triazole rings and the disulfide bridge, creating a compound with versatile chemical behavior.

Solubility and Reactivity

The compound's solubility varies depending on the solvent, with greater solubility likely in polar solvents due to the nitrogen-rich triazole rings . The disulfide bridge introduces potential for redox chemistry, allowing the compound to participate in oxidation-reduction reactions. This reactivity profile makes it particularly interesting for applications in catalysis and coordination chemistry.

The 1,2,4-triazole components of the molecule contribute to its acid-base properties. In general, 1,2,4-triazoles can act as weak acids or bases depending on the environment, with the NH group capable of deprotonation to form triazolide anions that are particularly useful in metal coordination.

Synthesis Methods and Reaction Pathways

While the search results don't provide specific synthesis methods for 3,3'-Dithiobis(1H-1,2,4-triazole), information about 1,2,4-triazole synthesis can help in understanding potential pathways for producing this compound.

General Synthesis Approaches for 1,2,4-Triazoles

The 1,2,4-triazole rings that form the foundation of the target compound can be synthesized through several established methods:

  • From amidines, imidates, amidrazones, aryldiazoniums, and hydrazones, which provide nitrogen atoms for the triazole ring formation .

  • Using 2,2,2-trichloroethyl imidate with polyethylene glycol (PEG) as a solvent and p-Toluenesulfonic acid (PTSA) as a catalyst. This eco-friendly method yields excellent results (92% yield) under mild conditions .

  • Through oxidative cyclization of hydrazones using SeO₂, which can produce 1,2,4-triazoles with moderate to good yields (79%–98%) .

Coordination Chemistry and Metal Complexes

One of the most significant properties of 3,3'-Dithiobis(1H-1,2,4-triazole) is its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions .

Applications in Complex Formation

Triazole complexes, including those potentially formed with 3,3'-Dithiobis(1H-1,2,4-triazole), have been prepared with various metals including boron and zinc . These complexes often exhibit interesting spectroscopic properties, including fluorescence in both polar and non-polar solvents, particularly in the blue region of the spectrum .

The coordination chemistry of 3,3'-Dithiobis(1H-1,2,4-triazole) makes it valuable for applications in:

  • Catalysis, where metal-ligand complexes can facilitate chemical transformations.

  • Materials science, where the optical and electronic properties of metal complexes can be utilized.

  • Potential sensing applications, leveraging the spectroscopic changes that occur upon metal binding.

Materials Science Applications

The structural and coordination properties of 3,3'-Dithiobis(1H-1,2,4-triazole) make it potentially valuable in materials science applications.

Applications in Catalysis and Surface Science

The redox-active disulfide bridge combined with the coordination capabilities of the triazole rings suggests potential applications in:

  • Heterogeneous catalysis, where the compound could be immobilized on surfaces to create catalytic sites.

  • Surface modification, utilizing the binding capabilities to functionalize surfaces for specific applications.

Comparison with Other Triazole Derivatives

3,3'-Dithiobis(1H-1,2,4-triazole) shares structural similarities with other triazole derivatives but possesses unique features due to its disulfide bridge.

Structural Comparisons

Table 2 compares key structural features of 3,3'-Dithiobis(1H-1,2,4-triazole) with related compounds:

CompoundStructural FeaturesKey Differences
3,3'-Dithiobis(1H-1,2,4-triazole)Two 1,2,4-triazole rings connected by disulfide bridgeRedox-active disulfide bridge, multiple coordination sites
1H-1,2,4-TriazoleSingle five-membered ring with three nitrogen atomsSimpler structure, fewer coordination sites
1,2,3-TriazoleFive-membered ring with adjacent nitrogen atomsDifferent nitrogen arrangement affects electronic properties
Substituted 1,2,4-triazolesVarious substituents at different positionsLack of disulfide bridge, different reactivity patterns

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